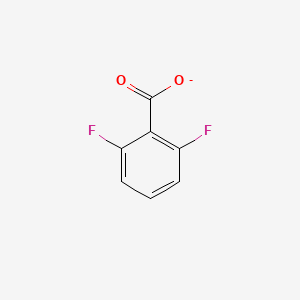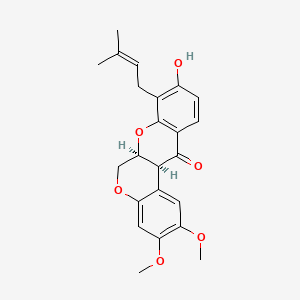
Rotenonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6aS,12aS)-9-hydroxy-2,3-dimethoxy-8-(3-methylbut-2-enyl)-6a,12a-dihydro-6H-[1]benzopyrano[3,4-b][1]benzopyran-12-one is a member of rotenones.
Applications De Recherche Scientifique
Neuroprotective Potential
Rotenone has been explored for its neuroprotective potential. A study by Youn et al. (2019) investigated the effects of chlorogenic acid-rich Solanum melongena extract against rotenone-induced neurotoxicity. This research unveiled neuroprotective properties that could be beneficial in treating neurodegenerative diseases.
Cell Proliferation Inhibition
Rotenone has shown inhibitory effects on cell proliferation. Srivastava and Panda (2007) found that rotenone depolymerizes cellular microtubules, thereby inhibiting the proliferation of mammalian cells, with significant implications for cancer research.
Effects in Parkinson's Disease Models
Rotenone is commonly used to simulate Parkinson's disease (PD) symptoms in experimental animals. For instance, Sürmen et al. (2022) conducted a proteomic study on zebrafish to understand the impact of rotenone on proteins related to PD. Their findings contribute to knowledge on using ketogenic diets in PD treatment.
Impact on Mitochondrial Dynamics
Exploring mitochondrial dynamics in the context of Parkinson's disease, Chernivec et al. (2018) used rotenone to induce parkinsonian conditions in Dictyostelium discoideum. They found that rotenone disrupts the cytoskeleton but does not significantly affect mitochondrial morphology.
Environmental Impact Studies
Rotenone's impact on non-target aquatic fauna has been assessed by Dalu et al. (2015). Their study provides insights into the effects of rotenone on invertebrate groups, which is crucial for its use in managing invasive fish species.
Mechanistic Insights into Neurodegeneration
Studies such as the one by Chen et al. (2008) have delved into the mechanisms underlying rotenone-induced death in neuroblastoma cells. They discovered that rotenone activates Glycogen synthase kinase 3beta and induces endoplasmic reticulum stress, contributing to our understanding of neurodegenerative diseases.
Propriétés
Formule moléculaire |
C23H24O6 |
|---|---|
Poids moléculaire |
396.4 g/mol |
Nom IUPAC |
(6aS,12aS)-9-hydroxy-2,3-dimethoxy-8-(3-methylbut-2-enyl)-6a,12a-dihydro-6H-chromeno[3,4-b]chromen-12-one |
InChI |
InChI=1S/C23H24O6/c1-12(2)5-6-13-16(24)8-7-14-22(25)21-15-9-18(26-3)19(27-4)10-17(15)28-11-20(21)29-23(13)14/h5,7-10,20-21,24H,6,11H2,1-4H3/t20-,21+/m1/s1 |
Clé InChI |
GBVCHRDRVDOMQV-RTWAWAEBSA-N |
SMILES isomérique |
CC(=CCC1=C(C=CC2=C1O[C@@H]3COC4=CC(=C(C=C4[C@@H]3C2=O)OC)OC)O)C |
SMILES |
CC(=CCC1=C(C=CC2=C1OC3COC4=CC(=C(C=C4C3C2=O)OC)OC)O)C |
SMILES canonique |
CC(=CCC1=C(C=CC2=C1OC3COC4=CC(=C(C=C4C3C2=O)OC)OC)O)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3E)-3-(5,6-dihydropyrrolo[1,2-c][3]benzazepin-11-ylidene)-N,N-dimethylpropan-1-amine](/img/structure/B1233256.png)
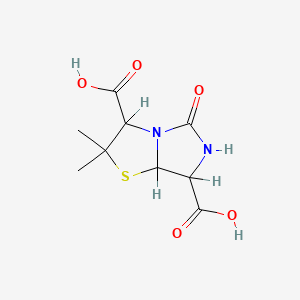
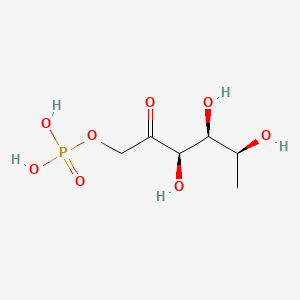
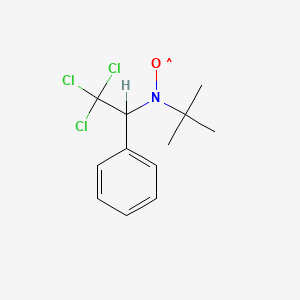
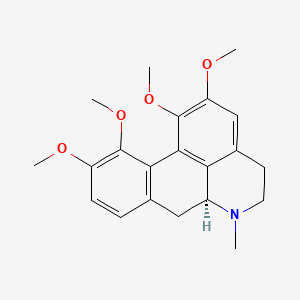
![(2R,3R,4S,5R)-2-[(8-aminopyrimido[5,4-d]pyrimidin-4-yl)amino]-5-(hydroxymethyl)tetrahydrofuran-3,4-diol](/img/structure/B1233262.png)
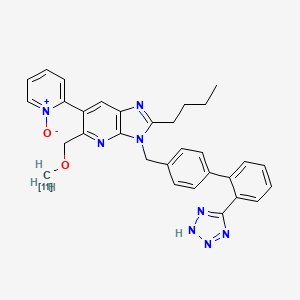
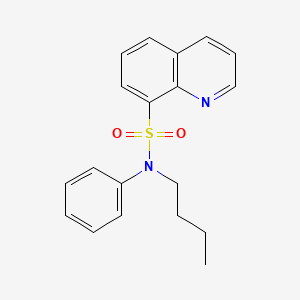

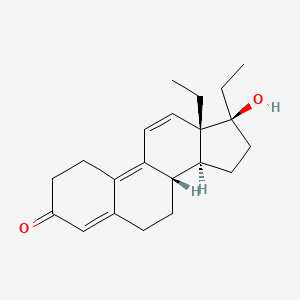
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-{3-[(4-fluorobenzyl)oxy]phenyl}methylidene]-5-propyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B1233275.png)
![2-chloro-5-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]benzoic acid](/img/structure/B1233276.png)
![(1S,9R)-1,11-dimethyl-11-azatricyclo[7.4.1.02,7]tetradeca-2(7),3,5-trien-4-ol;hydrobromide](/img/structure/B1233278.png)
